2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol
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Overview
Description
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol is a complex organic compound that features a bromine atom, a chlorobenzyl group, a piperazine ring, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 2-bromo-4-methoxybenzaldehyde with 4-(4-chlorobenzyl)piperazine under specific conditions to form the imine linkage. This reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The methoxyphenol moiety can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their function and influencing neurological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzyl alcohol: Shares the bromine and chlorobenzyl groups but lacks the piperazine and methoxyphenol moieties.
2-Bromo-4-methylbenzaldehyde: Contains the bromine and methoxyphenol groups but lacks the piperazine and chlorobenzyl moieties.
Uniqueness
2-Bromo-4-(((4-(4-chlorobenzyl)-1-piperazinyl)imino)methyl)-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H21BrClN3O2 |
---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-bromo-4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C19H21BrClN3O2/c1-26-18-11-15(10-17(20)19(18)25)12-22-24-8-6-23(7-9-24)13-14-2-4-16(21)5-3-14/h2-5,10-12,25H,6-9,13H2,1H3/b22-12+ |
InChI Key |
UJBOQTSCAQOGJW-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O |
Origin of Product |
United States |
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